Uroguanylin is an endogenous peptide hormone primarily synthesized in the intestinal mucosa, particularly in the duodenum and jejunum. [, , , , , , ] It belongs to the guanylin peptide family, which also includes guanylin and lymphoguanylin. [, , , ] These peptides function as agonists for membrane-bound guanylate cyclase receptors, primarily guanylate cyclase C (GC-C). [, , , , , , , , , , , , ] This activation triggers the production of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in regulating various physiological processes, particularly intestinal fluid and electrolyte transport. [, , , , , , , ] Uroguanylin also exerts natriuretic, kaliuretic, and diuretic effects in the kidney, contributing to the maintenance of salt and water homeostasis. [, , , , , , , , ] It circulates in the plasma both as the bioactive 15-amino acid peptide and its inactive precursor, prouroguanylin. [, , , , , , , ]
The promising results in preclinical studies highlighting the anti-tumor activity of uroguanylin in colorectal and pancreatic cancer merit further investigation in clinical settings. [, ] Additionally, exploring its potential therapeutic benefit in other conditions like congestive heart failure and nephrotic syndrome, where its levels are elevated, could lead to novel treatment strategies.
Further research is needed to understand the intricate relationship between uroguanylin, obesity, and metabolic disorders. [, , ] Understanding its role in regulating satiety and energy balance could pave the way for developing novel interventions to address obesity and related metabolic complications.
Uroguanylin is a peptide hormone that plays a significant role in the regulation of various physiological processes in humans, particularly in the gut. It is part of the guanylin family of peptides, which also includes guanylin. Uroguanylin is primarily synthesized in the gastrointestinal tract, specifically in the intestinal mucosa, and has been implicated in regulating fluid and electrolyte balance, appetite control, and gastrointestinal motility. The precursor to uroguanylin, known as pro-uroguanylin, undergoes proteolytic cleavage to produce the active peptide.
Uroguanylin belongs to a class of peptides known as guanylate cyclase-activating peptides. It specifically activates the guanylate cyclase C receptor (GUCY2C), leading to an increase in intracellular cyclic guanosine monophosphate levels. This mechanism positions uroguanylin as an important player in various biological functions, including natriuresis (the excretion of sodium through urine) and fluid homeostasis .
Uroguanylin is synthesized from its precursor pro-uroguanylin through a series of enzymatic cleavages. The synthesis involves multiple steps:
Technical details regarding the synthesis include the use of recombinant DNA technology to produce synthetic versions of uroguanylin for research purposes .
Uroguanylin consists of 15 amino acid residues and features a specific sequence that allows it to bind effectively to its receptor. The amino acid sequence includes several charged and polar residues that contribute to its biological activity.
Uroguanylin primarily interacts with the guanylate cyclase C receptor on cell membranes. Upon binding:
Technical details regarding these reactions include studies demonstrating that uroguanylin can induce significant changes in ion transport across intestinal epithelial cells .
The mechanism by which uroguanylin exerts its effects involves several key steps:
Data from studies indicate that these actions are critical for maintaining fluid balance and regulating blood pressure .
Relevant data indicate that uroguanylin's stability and reactivity are essential for its biological function and therapeutic applications .
Uroguanylin has several scientific uses:
The GUCA2B gene (Gene ID: 2981), located on chromosome 1p34.2, encodes human uroguanylin. The gene spans approximately 2.4 kb and consists of 3 exons [1] [4]. The coding region produces a 112-amino acid preproprotein that undergoes proteolytic cleavage to yield the mature 16-amino acid uroguanylin peptide. Expression analysis reveals tissue-specific biases, with the highest mRNA levels in the small intestine (RPKM 47.4) and colon (RPKM 37.0) [1] [9]. The promoter region contains pH-responsive elements, enabling transcriptional upregulation in acidic environments characteristic of the duodenum [5]. Additionally, high-salt diets and seawater adaptation in model organisms significantly increase GUCA2B transcription, supporting its role in electrolyte homeostasis [5] [8].
Table 1: Genomic Features of GUCA2B
Feature | Detail |
---|---|
Chromosomal Location | 1p34.2 |
Exon Count | 3 |
mRNA Length | 2,411 bp (NM_007102.3) |
Major Tissues | Small intestine, colon |
Regulation Factors | Luminal pH, dietary salt, osmotic stress |
The primary transcript undergoes alternative splicing, generating multiple isoforms. The major transcript (NM_007102.3) translates into a preproprotein with a 21-amino acid signal peptide, a pro-segment, and the mature uroguanylin sequence [1] [4]. Post-transcriptionally, the mRNA stability is influenced by AU-rich elements in the 3'-UTR, which modulate degradation rates in response to osmotic stress [5]. Phosphorylation of RNA-binding proteins during sodium hypertonicity further stabilizes the transcript, enhancing uroguanylin production in renal tubules during salt loading [7].
Mature human uroguanylin is a 16-amino acid peptide (NDDCEICVAVACTGC) with a molecular weight of 1.6 kDa [2] [3]. Its tertiary structure is stabilized by two intramolecular disulfide bonds formed between Cys4-Cys12 and Cys7-Cys15, creating a cyclic β-hairpin fold essential for receptor binding [3] [10]. This configuration is highly conserved across vertebrates, with >90% sequence identity between human and rodent variants [9]. The acidic residues (Glu5, Asp2-3) confer pH sensitivity, enabling optimal activity in the acidic duodenal environment (pH 6.0) [5] [8].
Table 2: Uroguanylin Sequence and Structural Features
Property | Characteristic |
---|---|
Primary Sequence | NDDCEICVAVACTGCL (H-Asn1-Leu16-OH) |
Disulfide Bonds | Cys4-Cys12, Cys7-Cys15 |
Molecular Weight | 1,600.81 g/mol |
Structural Motif | β-hairpin with acidic surface |
pH Sensitivity | Active at pH 5–6 (duodenum) |
Biosynthesis initiates with a 112-amino acid preprohormone that is cleaved by furin proteases in the trans-Golgi network to release a 94-amino acid prouroguanylin [1] [5]. Further processing occurs extracellularly via serine proteases (e.g., kallikrein) on the luminal surface of enterocytes, excising the mature peptide between Arg90 and Asn91 [5] [7]. In the kidney, prouroguanylin is filtered through glomeruli and activated by tubular proteases, yielding uroguanylin that acts locally on collecting ducts to promote natriuresis [7] [9]. This tissue-specific processing allows dual endocrine (renal) and paracrine (intestinal) functions.
Uroguanylin shares 53% sequence identity with guanylin (SDTCEICAFAACAGC) and 47–73% identity with bacterial heat-stable enterotoxins (STs) like E. coli STa (NSSNYCCELCCNPACTGC) [3] [6]. All three peptides contain a conserved 13-residue core with four cysteine residues forming identical disulfide bonds (CysI-CysIII, CysII-CysIV) [3] [6]. Despite this, key differences exist:
Functional studies confirm uroguanylin’s intermediate potency: it activates T84 intestinal cell guanylate cyclase at EC50 = 10 nM, compared to STa (EC50 = 0.1 nM) and guanylin (EC50 = 100 nM) [3] [9]. This positions uroguanylin as a physiological regulator of GC-C, while STs pathologically hyperactivate this pathway.
Table 3: Structural and Functional Comparison of Uroguanylin Homologs
Peptide | Source | Key Sequence Differences | GC-C EC50 |
---|---|---|---|
Uroguanylin | Human intestine | Glu5, Asp2-3 | 10 nM |
Guanylin | Human colon | Thr5, Ser1 | 100 nM |
E. coli STa | Enterotoxigenic bacteria | Tyr12, Pro10 | 0.1 nM |
Compound Names in Article:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2